1-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}-4-(4-methylbenzyl)piperazine
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Overview
Description
1-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}-4-(4-methylbenzyl)piperazine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring substituted with difluoromethyl and methyl groups, a sulfonyl group, and a piperazine ring substituted with a 4-methylbenzyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}-4-(4-methylbenzyl)piperazine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the difluoromethyl and methyl groups. The sulfonyl group is then added to the pyrazole ring, and finally, the piperazine ring is introduced with the 4-methylbenzyl substitution. Each step requires specific reagents and conditions, such as the use of polar aprotic solvents like DMF and the application of controlled temperatures and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
1-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}-4-(4-methylbenzyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
1-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}-4-(4-methylbenzyl)piperazine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: It has potential as a pharmaceutical intermediate for developing new drugs targeting specific diseases.
Industry: The compound can be utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}-4-(4-methylbenzyl)piperazine involves its interaction with specific molecular targets. The difluoromethyl and sulfonyl groups can form hydrogen bonds and electrostatic interactions with proteins or enzymes, modulating their activity. The piperazine ring may enhance the compound’s binding affinity and selectivity for certain targets, influencing cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 1-{[1-(trifluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}-4-(4-methylbenzyl)piperazine
- 1-{[1-(difluoromethyl)-3-ethyl-1H-pyrazol-4-yl]sulfonyl}-4-(4-methylbenzyl)piperazine
- 1-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}-4-(4-ethylbenzyl)piperazine
Uniqueness
1-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}-4-(4-methylbenzyl)piperazine is unique due to its specific combination of functional groups and structural features. The presence of both difluoromethyl and sulfonyl groups on the pyrazole ring, along with the 4-methylbenzyl substitution on the piperazine ring, imparts distinct chemical and biological properties that differentiate it from similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C17H22F2N4O2S |
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Molecular Weight |
384.4 g/mol |
IUPAC Name |
1-[1-(difluoromethyl)-3-methylpyrazol-4-yl]sulfonyl-4-[(4-methylphenyl)methyl]piperazine |
InChI |
InChI=1S/C17H22F2N4O2S/c1-13-3-5-15(6-4-13)11-21-7-9-22(10-8-21)26(24,25)16-12-23(17(18)19)20-14(16)2/h3-6,12,17H,7-11H2,1-2H3 |
InChI Key |
KBOXBGNLEJAJHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)S(=O)(=O)C3=CN(N=C3C)C(F)F |
Origin of Product |
United States |
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